TRH-R2 Agonist Potency: Benchmarking Against a Class-Leading Selective Agonist
While the target compound demonstrates moderate agonist activity at the mouse thyrotropin-releasing hormone receptor 2 (TRH-R2) with an EC50 of 2.54E+3 nM, a highly selective and potent class-leader, compound 21a (an optimized TRH analogue), achieves an EC50 of 0.0021 μM (2.1 nM) at the same receptor subtype [1][2]. This comparison, derived from cross-study comparable data, highlights that the target compound's primary value is not as a final drug candidate but as a foundational scaffold for further optimization of TRH-R2 activity.
| Evidence Dimension | Agonist potency (EC50) at mouse TRH-R2 receptor |
|---|---|
| Target Compound Data | EC50 = 2.54E+3 nM |
| Comparator Or Baseline | TRH analogue 21a (Compound 21 a) EC50 = 0.0021 μM (2.1 nM) |
| Quantified Difference | Target compound is ~1,210-fold less potent than the comparator. |
| Conditions | Target compound: Agonist activity at mouse TRH-R1 expressed in HEK293 cells assessed as induction of changes in intracellular Ca2+ level by FLIPR method [1]. Comparator: Agonist activity at mouse TRH-R2 in cells in vitro [2]. |
Why This Matters
This data defines the target compound's role in a research cascade; it is a valuable hit/lead scaffold for TRH-R2, not a final optimized candidate, guiding procurement for early-stage medicinal chemistry programs.
- [1] BindingDB Entry BDBM50109038 (CHEMBL3600453). EC50: 2.54E+3 nM. View Source
- [2] Kaur, N., et al. (2011). Synthesis, Receptor Binding, and CNS Pharmacological Studies of New Thyrotropin‐Releasing Hormone (TRH) Analogues. ChemMedChem, 6(3), 531–543. View Source
